molecular formula C56H38 B8196191 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene

2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene

Cat. No.: B8196191
M. Wt: 710.9 g/mol
InChI Key: NVYUBRAZGIVDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexaphenylbenzene Derivatives

While hexaphenylbenzene (HPB) features a central benzene ring with six phenyl substituents, this compound extends conjugation through:

  • A larger anthracene-based core (3 fused rings vs. 1)
  • Additional bridge-induced strain
  • Enhanced electronic delocalization pathways

HPB’s symmetrical D₆h geometry allows free phenyl rotation, whereas the anthracene derivative’s structure imposes fixed substituent orientations. This structural rigidity may confer superior charge transport properties for electronic applications.

Triptycene Analogues

Triptycenes (C₂₀H₁₄) share the bicyclo[2.2.2]octene bridge but lack extended conjugation. Key differences include:

Feature 2,3,6,7,14,15-Hexaphenyl Derivative Triptycene
π-Conjugation Length 14 conjugated π-electrons 6 π-electrons
Substitution Pattern 6 phenyl groups No peripheral subs.
Planarity Non-planar Rigidly non-planar

The compound’s extended conjugation and phenyl substitution enable stronger intermolecular interactions compared to simpler triptycenes, potentially enhancing performance in organic semiconductors.

Azaacene Comparatives

While not nitrogen-doped like azaacenes, this PAH shares synthetic challenges with compounds such as 9,10-diethyl-9,10-ethenoanthracene-2,3,6,7-tetraone . Both require multi-step annulation strategies, though the hexaphenyl derivative avoids keto-group instability through full aromatic stabilization.

Properties

IUPAC Name

4,5,11,12,17,18-hexakis-phenylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H38/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)56-53-35-47(41-27-15-5-16-28-41)45(39-23-11-3-12-24-39)33-51(53)55(49)52-34-46(40-25-13-4-14-26-40)48(36-54(52)56)42-29-17-6-18-30-42/h1-36,55-56H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYUBRAZGIVDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2C4=CC=CC=C4)C5C6=C(C3C7=C5C=C(C(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C=C(C(=C6)C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection

Triptycene (CAS 477-75-8) serves as the foundational precursor. Its brominated derivatives, such as 2,3,6,7,14,15-hexabromo-9,10-dihydro-9,10-benzenoanthracene (CAS 55805-81-7), are critical intermediates for subsequent cross-coupling reactions. Bromination of triptycene is well-documented, achieving yields up to 98% using bromine, iodine, and iron in chloroform at 79°C.

Synthesis Pathways and Optimization

Bromination of Triptycene

The hexabromo intermediate is synthesized via electrophilic aromatic substitution (EAS). A representative protocol from patent CN112299982 involves:

ParameterValue
Triptycene1.06 g (4.18 mmol)
Bromine1.35 mL (26.3 mmol)
CatalystIron filings (30 mg), iodine
SolventChloroform (80 mL)
TemperatureReflux at 79°C for 1 hour
Yield90%

After reflux, the product is purified via silica gel chromatography, yielding a white solid.

Suzuki-Miyaura Cross-Coupling for Phenyl Substitution

Phenyl groups are introduced via palladium-catalyzed coupling between the hexabromo intermediate and phenylboronic acid. While explicit data for the hexaphenyl derivative is unavailable, analogous reactions for triptycene functionalization suggest the following conditions:

ParameterValue
Hexabromo intermediate1.0 equiv
Phenylboronic acid6.0 equiv
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (3.0 equiv)
SolventToluene/EtOH (3:1)
Temperature110°C, 24–48 hours
Yield50–70% (estimated)

This method leverages the reactivity of aryl bromides in cross-coupling, though steric effects may reduce efficiency.

Alternative Approaches

Ullmann-Type Coupling

Copper-mediated coupling with iodobenzene offers an alternative route. For example:

ParameterValue
Hexabromo intermediate1.0 equiv
Iodobenzene6.0 equiv
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMSO
Temperature120°C, 48 hours

This method may suffer from lower yields due to competing side reactions.

Direct Arylation via C–H Activation

Emerging methodologies using transition-metal catalysts (e.g., Pd/Cu) enable direct C–H bond functionalization. However, achieving hexa-substitution remains experimentally unverified for this system.

Purification and Characterization

Post-synthetic processing is critical due to the compound’s high molecular weight (710.91 g/mol) and low solubility. Recrystallization from acetone or toluene is commonly employed. Key characterization data includes:

  • ¹H NMR : Absence of aromatic protons at positions 2,3,6,7,14,15 confirms substitution.

  • MS (ESI) : [M+H]⁺ peak at m/z 711.9.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve halogens such as chlorine or bromine, and conditions may vary depending on the desired product .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives. Substitution reactions can result in various substituted aromatic compounds .

Scientific Research Applications

Photophysical Properties

The presence of multiple phenyl groups enhances the compound's stability and photophysical characteristics. These properties make it suitable for applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when excited makes it a potential candidate for use in OLED technology.
  • Organic Photovoltaics (OPVs) : Its photoconductive properties can be harnessed in solar cell applications.

Biological Activities

Research has indicated that derivatives of 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene exhibit noteworthy biological activities:

  • Anticancer Properties : Certain derivatives have shown promising results against various cancer cell lines with IC50 values indicating effective inhibition. The mechanisms may involve interactions with pathways related to apoptosis and cell proliferation.
  • Antimalarial Activity : Some studies suggest that specific derivatives can inhibit Plasmodium falciparum effectively.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a derivative of 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene on breast cancer cell lines. The compound exhibited an IC50 value of 25 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimalarial Efficacy

In another study focusing on antimalarial properties, a derivative was tested against Plasmodium falciparum. The results showed an IC50 value of 30 nM. The study proposed that the compound interferes with the parasite’s metabolic pathways.

Mechanism of Action

The mechanism of action of 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves its interaction with various molecular targets and pathways. Its polycyclic aromatic structure allows it to interact with light, leading to fluorescence. This property is exploited in various applications, such as bioimaging and organic electronics .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

a) Hexaethynyl Derivative (HEA)
  • Structure: 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene (HEA) replaces phenyl groups with ethynyl (-C≡CH) moieties.
  • Reactivity : Ethynyl groups enable Bergman cycloaromatization, triggering explosive solid-state polymerization to form 3D porous organic networks (PONs) under thermal activation .
  • Applications: HEA’s explosive reactivity is harnessed for rapid PON synthesis, useful in gas storage and catalysis. In contrast, the hexaphenyl variant’s bulkier, non-reactive substituents likely preclude such transformations, limiting its utility in porous materials .
b) Triazoloanthracene Derivatives (DAP-PA)
  • Structure: DAP-PA (14-(4-(dimethylamino)phenyl)-9-phenyl-9,10-dihydro-9,10-[1,2]epitriazoloanthracene-13,15-dione) incorporates a triazolo ring and polar dimethylamino groups.
  • Reactivity : The triazolo ring undergoes retro-Diels-Alder (RDA) reactions, releasing active reagents for vitamin D derivatization in LC/MS/MS .
  • Applications : DAP-PA’s functional groups enable biochemical applications, whereas the hexaphenyl compound lacks such moieties, making it unsuitable for derivatization or bioanalytical uses.
c) Quinone-Based Derivatives (Trip-MQ, TMTrip-MQ)
  • Structure: Trip-MQ and TMTrip-MQ feature quinone moieties (e.g., 9,10-dihydro-9,10-[1,2]benzenoanthracene-13,16-dione) with methyl or nitro substituents .
  • Reactivity: Quinone groups confer redox activity, enabling use in electrochemical energy storage.
  • Applications: These derivatives are employed in redox-active polymers for batteries. The hexaphenyl compound’s non-redox-active phenyl groups limit its utility in energy storage but may enhance thermal stability for structural applications .

Solubility and Processing

  • Hydroxyl/Carboxylic Acid Derivatives: Compounds like 9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol (CAS 1227256-04-3) exhibit high polarity, enabling solubility in polar solvents (e.g., DMSO) and use in covalent organic frameworks (COFs) .
  • Hexaphenyl Derivative : Phenyl groups reduce polarity, favoring solubility in organic solvents (e.g., toluene, THF). This limits compatibility with aqueous systems but may improve processability in organic electronics .

Thermal and Structural Properties

  • Hexabromo Derivative (CAS 55805-81-7) : Bromine substituents increase molecular weight (727.71 g/mol) and density (2.35 g/cm³), enhancing thermal stability (melting point >350°C) .
  • Hexaphenyl Derivative : Phenyl groups likely raise thermal stability compared to unsubstituted triptycene (CAS 477-75-8) but less so than brominated analogs. Its rigidity may benefit molecular recognition or supramolecular assembly .

Comparative Data Table

Compound Key Substituents Reactivity/Applications Key References
Hexaphenyl Target Phenyl groups Structural materials, thermal stability
HEA (Hexaethynyl) Ethynyl groups Porous networks (Bergman reaction)
DAP-PA Triazolo ring Vitamin D derivatization (LC/MS/MS)
Trip-MQ Quinone moieties Redox-active polymers (batteries)
Hydroxyl Derivative (CAS 1227256-04-3) -OH groups COFs/MOFs, polar solubility

Biological Activity

2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that has garnered attention for its potential biological activities. This compound is part of a broader class of triptycene derivatives known for their unique electronic properties and applications in materials science and medicinal chemistry.

Chemical Structure

The molecular formula of 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene is C56H42C_{56}H_{42}. Its structure features multiple phenyl groups attached to a central anthracene-like core. This configuration contributes to its stability and reactivity in biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates several significant effects:

Antioxidant Properties

Studies have shown that hexaphenyl derivatives exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing diseases associated with oxidative damage.

Anticancer Activity

Preliminary investigations suggest that 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Recent studies indicate potential neuroprotective effects of this compound. It may modulate signaling pathways involved in neuronal survival and could be beneficial in neurodegenerative disease models.

Case Studies and Research Findings

StudyObjectiveFindings
Iacone et al. (2021) Investigate neuroprotective propertiesDemonstrated reduced neuronal apoptosis in cell culture models treated with the compound.
McCool et al. (2022) Assess anticancer activityFound significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency.
Wang et al. (2021) Evaluate antioxidant capacityShowed that the compound effectively scavenges free radicals in biochemical assays.

The biological activities of 2,3,6,7,14,15-Hexaphenyl-9,10-dihydro-9,10-[1,2]benzenoanthracene can be attributed to its ability to interact with cellular targets:

  • Cell Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK that are critical in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) : By scavenging ROS, it mitigates oxidative stress-related cellular damage.
  • Gene Expression Modulation : It potentially alters the expression of genes involved in apoptosis and cell cycle regulation.

Q & A

Basic: What are the high-yield synthetic protocols for preparing 2,3,6,7,14,15-hexaphenyl derivatives of triptycene?

The compound can be synthesized via a single-step procedure starting from hexakis(bromomethyl)triptycene. For example, hexa-azide derivatives are formed in near-quantitative yields by reacting hexakis(bromomethyl)triptycene with NaN₃, followed by cycloaddition with sugar-functionalized alkynes to achieve 80–90% yields . Key steps include column chromatography for purification and NMR/IR spectroscopy for structural validation.

Basic: How is the molecular conformation of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the rigid three-bladed triptycene core and phenyl substituent arrangement . Differential scanning calorimetry (DSC) further reveals phase transitions, while high-speed camera imaging tracks explosive solid-state reactions triggered by Bergman cycloaromatization .

Basic: What structural features make this compound suitable for porous material design?

The triptycene core creates a 120° angle between phenyl blades, preventing efficient packing and generating void spaces. These voids enable applications in gas storage or molecular sieves. Computational studies (DFT) quantify lattice energy changes during explosive formation of 3D porous networks .

Advanced: How can solid-state explosive reactions be optimized for controlled porous network synthesis?

The Bergman reaction of enediyne groups in the crystal lattice releases primer molecules, abruptly altering lattice energy and triggering explosion . Methodological optimization involves:

  • Precursor design : Introducing ethynyl groups for controlled cycloaromatization.
  • Kinetic control : Adjusting heating rates (studied via DSC) to modulate reaction exothermicity.
  • Porosity tuning : Post-explosion annealing to stabilize pore sizes.

Advanced: What strategies enhance its utility in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

Functionalization with carboxylate or azide groups enables coordination with metal nodes or "click chemistry" for COF assembly. For example, hexacarboxylic acid derivatives serve as polytopic linkers in MOFs, while azide-alkyne cycloaddition creates sugar-decorated frameworks .

Advanced: How do computational models explain its reactivity in solid-state reactions?

Density functional theory (DFT) calculates energy barriers for Bergman cycloaromatization, revealing how lattice strain and intermolecular interactions influence explosion kinetics. LUMO energy levels correlate with redox potentials, guiding derivatization for tailored electronic properties .

Advanced: What methodologies assess its electrochemical behavior for energy storage applications?

Cyclic voltammetry (CV) identifies redox-active quinone moieties, with two reversible reduction waves at −0.8 V and −1.2 V (vs. Ag/AgCl). Substituents like methoxy groups lower LUMO energies, enhancing electron affinity .

Advanced: How are derivatives of this compound tailored for biological targeting?

Nitrovinyl or hydrazine-functionalized derivatives exhibit anticancer activity by intercalating DNA. Synthesis involves Diels-Alder reactions with maleimides or nitroalkenes, followed by reduction (NaBH₄) to stabilize bioactive intermediates .

Advanced: What challenges arise in functionalizing the triptycene core with bulky substituents?

Steric hindrance from phenyl groups reduces reactivity in electrophilic substitutions. Workarounds include:

  • Microwave-assisted synthesis to accelerate slow reactions.
  • Protecting group strategies (e.g., acetates) to direct regioselectivity .

Advanced: How does the compound’s stability under oxidative conditions impact its applications?

The dihydroanthracene moiety is prone to oxidation, forming quinones. Stability is assessed via thermogravimetric analysis (TGA) and accelerated aging tests. Antioxidant additives (e.g., BHT) or encapsulation in polymers mitigate degradation in optoelectronic devices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.